Benzo[c][1,2,5]thiadiazol-5-yl(3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone
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Overview
Description
Benzo[c][1,2,5]thiadiazol-5-yl(3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone is a useful research compound. Its molecular formula is C15H12FN5O2S and its molecular weight is 345.35. The purity is usually 95%.
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Scientific Research Applications
Anticonvulsant and Sodium Channel Blocker
- A study synthesized a series of compounds similar to Benzo[c][1,2,5]thiadiazol derivatives, which demonstrated significant anticonvulsant activities and acted as sodium channel blockers. One compound exhibited potent activity with a high protective index, indicating potential for treating seizures (Malik & Khan, 2014).
Antibacterial and Antifungal Properties
- Research on similar Benzo[c][1,2,5]thiadiazol derivatives found good to moderate activity against bacterial and fungal strains, highlighting their potential as antimicrobial agents (Pandya et al., 2019).
Spectroscopic Studies and Molecular Aggregation
- A study on compounds structurally related to Benzo[c][1,2,5]thiadiazol revealed insights into molecular aggregation processes in organic solvents, which is significant for understanding their chemical behavior and applications in various fields (Matwijczuk et al., 2016).
Anticancer Activity
- Compounds containing the Benzo[c][1,2,5]thiadiazol moiety were found to exhibit anticancer activity against various cancer cell lines. This suggests the potential for developing new anticancer drugs based on this chemical structure (Vaidya et al., 2020).
Electrochemical and Optical Properties
- A study on fluorinated acceptor systems based on Benzo[c][1,2,5]thiadiazol showed that these compounds possess low bandgap values and exhibited electrochromic properties, which can be useful in the field of material science (Çakal et al., 2021).
Crystal Structure and DFT Study
- Research on compounds structurally related to Benzo[c][1,2,5]thiadiazol has been conducted to understand their crystal structures and conformational analyses using density functional theory (DFT), which is crucial for the development of new materials (Huang et al., 2021).
Future Directions
Mechanism of Action
Mode of Action
For instance, some benzo[c][1,2,5]thiadiazol derivatives have been used to prepare potent PFKFB3 kinase inhibitors .
Result of Action
For instance, some benzo[c][1,2,5]thiadiazol derivatives have been used to prepare potent PFKFB3 kinase inhibitors , which could potentially affect cellular metabolism and growth.
Properties
IUPAC Name |
2,1,3-benzothiadiazol-5-yl-[3-(5-fluoropyrimidin-2-yl)oxypyrrolidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12FN5O2S/c16-10-6-17-15(18-7-10)23-11-3-4-21(8-11)14(22)9-1-2-12-13(5-9)20-24-19-12/h1-2,5-7,11H,3-4,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZULKZPDPJKIQBK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC=C(C=N2)F)C(=O)C3=CC4=NSN=C4C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12FN5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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